YM-358 potassium hydrate

Description

Historical Development of AT1 Receptor Antagonism

The journey to develop specific AT1 receptor antagonists was a multi-decade endeavor. Early research in the 1970s led to the development of saralasin (B108331), a peptide analogue of Angiotensin II. wikipedia.orgahajournals.org While it was a useful pharmacological tool that demonstrated the potential benefits of blocking the RAS, saralasin had significant limitations: it was not orally bioavailable, possessed a short duration of action, and exhibited partial agonist activity, meaning it could mimic some of Ang II's effects. wikipedia.orgahajournals.org

A major breakthrough came with the development of angiotensin-converting enzyme (ACE) inhibitors, which block the formation of Ang II. ahajournals.org Their success confirmed the therapeutic value of inhibiting the RAS. ahajournals.org The quest for a direct receptor blocker continued, and in 1982, researchers at Takeda discovered weak, non-peptide Ang II antagonists from a series of 1-benzylimidazole-5-acetic acid derivatives. wikipedia.org These compounds, though not suitable as drugs themselves, served as crucial leads. wikipedia.org Building on this, scientists at DuPont refined these structures, leading to the development of losartan (B1675146), the first orally active, potent, and selective non-peptide AT1 receptor antagonist. wikipedia.orgahajournals.org Losartan's approval for clinical use in 1995 marked the dawn of the ARB era, paving the way for the development of several other antagonists. wikipedia.org

Rationale for AT1 Receptor Modulation in Physiological Systems

Modulation of the AT1 receptor is a key therapeutic strategy due to the central role of Angiotensin II in cardiovascular and renal pathophysiology. The binding of Ang II to AT1 receptors on vascular smooth muscle cells triggers a cascade of intracellular events leading to potent vasoconstriction and an increase in blood pressure. wikipedia.orgnih.gov In the adrenal gland, this binding stimulates the release of aldosterone (B195564), a hormone that promotes sodium and water retention by the kidneys, further elevating blood pressure. nih.gov

Beyond its immediate hemodynamic effects, chronic stimulation of the AT1 receptor by Ang II contributes to long-term structural changes in the cardiovascular system, such as cardiac hypertrophy (enlargement of the heart muscle) and fibrosis. ahajournals.orgnih.gov In the kidneys, Ang II can contribute to the progression of renal disease. ahajournals.org Therefore, blocking the AT1 receptor offers a multifaceted therapeutic benefit. By preventing Ang II from binding, AT1 receptor antagonists directly counter vasoconstriction, reduce aldosterone secretion, and can mitigate the harmful long-term remodeling effects on the heart and kidneys. nih.govahajournals.org This makes AT1 receptor modulation a rational and effective approach for managing conditions like hypertension and heart failure. wikipedia.orgahajournals.org

Positioning of YM-358 Potassium Hydrate (B1144303) within the AT1 Receptor Antagonist Landscape

YM-358 potassium hydrate emerged from the wave of research following the successful introduction of losartan. Developed by Yamanouchi (now Astellas Pharma), YM-358 is a potent, non-peptide, and competitive AT1 receptor antagonist. patsnap.combioworld.com It is characterized as an orally active and long-lasting compound, features highly desirable in cardiovascular therapeutics. medkoo.combioscience.co.uktargetmol.com

Research studies have demonstrated that YM-358 is a highly selective antagonist for the AT1 receptor, with little effect on the AT2 receptor subtype. researchgate.net Notably, its potency has been reported to be approximately 3 to 10 times greater than that of losartan in antagonizing AT1 receptors. bioworld.comresearchgate.net In preclinical studies involving rat models of hypertension, YM-358 demonstrated a dose-dependent and long-lasting antihypertensive effect. nih.govresearchgate.net Further research indicated its potential utility in mitigating cardiac hypertrophy and dysfunction following myocardial infarction. nih.gov At one point, YM-358 was advanced into Phase II clinical trials, positioning it as a next-generation ARB candidate with the potential for improved efficacy. bioworld.com

Below are the key chemical identifiers for this compound.

| Identifier | Value | Source |

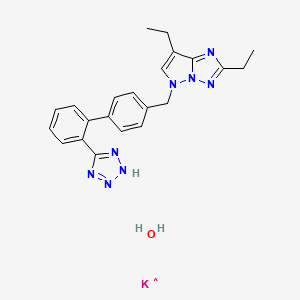

| IUPAC Name | potassium 5-(4'-((2,7-diethyl-5H-pyrazolo[1,5-b] nih.govpatsnap.commedkoo.comtriazol-5-yl)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-2-ide hydrate | medkoo.comhodoodo.com |

| CAS Number | 161800-08-4 (potassium hydrate) | medkoo.com |

| Molecular Formula | C22H21N8.K.H2O | medkoo.com |

| Molecular Weight | 454.58 g/mol | medkoo.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24KN8O |

|---|---|

Molecular Weight |

455.6 g/mol |

InChI |

InChI=1S/C22H22N8.K.H2O/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21;;/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27,28);;1H2 |

InChI Key |

BPSGOSNJXWDLAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(N2C1=NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.[K] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ym 358 Potassium Hydrate

Established Synthetic Pathways for YM-358 Potassium Hydrate (B1144303)

No established synthetic pathways for a compound identified as YM-358 potassium hydrate could be located in the reviewed literature.

Precursor Chemistry and Intermediate Synthesis

Information regarding the specific precursors and intermediates involved in the synthesis of this compound is not available in the public domain.

Exploration of Analogue and Derivative Synthesis

Without a known core structure for YM-358, a discussion on the synthesis of its analogues and derivatives is not feasible.

Stereochemical Considerations in Synthesis

There is no information available concerning the stereochemistry of this compound or any stereochemical challenges in its synthesis.

Scale-Up and Process Chemistry Investigations

No literature or data pertaining to the scale-up or process chemistry for the production of this compound could be identified.

Molecular and Cellular Mechanisms of Angiotensin Ii Type 1 Receptor Antagonism by Ym 358 Potassium Hydrate

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between YM-358 potassium hydrate (B1144303) and the AT1 receptor has been characterized through in vitro and in vivo studies, revealing a high affinity and specific binding profile.

YM-358 potassium hydrate demonstrates a potent and selective antagonism for the AT1 receptor. researchgate.netresearchgate.net In studies using isolated rabbit aorta, YM-358 exhibited a pA2 value of 8.82, which is an indicator of its potent antagonist activity. researchgate.net This potency is estimated to be approximately three to ten times greater than that of losartan (B1675146), another well-known AT1 receptor antagonist. researchgate.net

The compound's selectivity is a crucial aspect of its pharmacological profile. Research has shown that YM-358 has minimal effect on the binding of ligands to the Angiotensin II Type 2 (AT2) receptor, confirming its specific action on the AT1 subtype. researchgate.net Furthermore, even at high concentrations (10⁻⁵ M), YM-358 did not affect contractions induced by other agents such as KCl, norepinephrine, serotonin, histamine, prostaglandin (B15479496) F2α, or endothelin-1, further underscoring its selectivity for the AT1 receptor. researchgate.net

Binding Profile of this compound

| Parameter | Value | System | Reference |

|---|---|---|---|

| pA2 Value | 8.82 | Isolated Rabbit Aorta | researchgate.net |

| Relative Potency | ~3-10x more potent than Losartan | In vitro assays | researchgate.net |

| Receptor Selectivity | High for AT1 vs. AT2 | Bovine Cerebellum | researchgate.net |

Pharmacological studies have established that this compound acts as a competitive antagonist at the AT1 receptor. researchgate.netresearchgate.net This mode of inhibition is characterized by the antagonist binding reversibly to the same site as the endogenous agonist, Angiotensin II. Evidence for this competitive interaction comes from radioligand binding assays where YM-358 competed with [¹²⁵I][Sar¹, Ile⁸]angiotensin II for binding to AT1 receptors in rat liver membranes, displaying competitive kinetics. researchgate.net

Additionally, in functional assays with isolated rabbit aorta, YM-358 produced a parallel rightward shift in the concentration-response curve for Angiotensin II, which is a classic hallmark of competitive antagonism. researchgate.net This indicates that the inhibition by YM-358 can be overcome by increasing the concentration of the agonist, Angiotensin II.

Downstream Signaling Pathway Modulation

By blocking Angiotensin II from binding to the AT1 receptor, this compound effectively modulates the downstream signaling cascades that are typically initiated by receptor activation.

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway. frontiersin.org Activation of the AT1 receptor by Angiotensin II typically leads to a cascade of intracellular events, including the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), resulting in cellular responses like smooth muscle contraction. frontiersin.org

As a competitive AT1 receptor antagonist, YM-358 blocks the initial step of this cascade: the activation of the receptor by Angiotensin II. Consequently, it inhibits the Gq-protein-mediated signaling and the subsequent physiological responses. This is demonstrated by its ability to inhibit the vasoconstricting responses to Angiotensin II in isolated mesenteric arteries. nih.gov

In addition to G-protein-mediated signaling, AT1 receptor activity can also be modulated by β-arrestins. frontiersin.org Beta-arrestins are proteins that can be recruited to the activated receptor, leading to its desensitization, internalization, and the initiation of G-protein-independent signaling pathways. frontiersin.org Some ligands, known as biased agonists, can selectively activate either the G-protein or the β-arrestin pathway. frontiersin.org The specific influence of this compound on the recruitment of β-arrestin to the AT1 receptor has not been detailed in the available scientific literature.

Receptor Conformational Dynamics and Allosteric Modulation

The binding of a ligand to a GPCR like the AT1 receptor can induce or stabilize specific receptor conformations, which in turn dictates the downstream signaling outcome. Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site, and can alter the receptor's affinity for the endogenous ligand or its signaling properties. Currently, there is no specific information available from the provided search results describing the effects of this compound on the conformational dynamics of the AT1 receptor or whether it exhibits any allosteric modulatory properties.

Interactions with Related Renin-Angiotensin System Components

This compound, a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist, demonstrates significant interactions with various components of the renin-angiotensin system (RAS). researchgate.net Its primary mechanism of action is the competitive blockade of the AT1 receptor, which prevents the physiological effects of angiotensin II, a key effector molecule in the RAS. researchgate.net Research indicates that YM-358 is approximately 3 to 10 times more potent than losartan in antagonizing AT1 receptors. researchgate.net

In vitro studies utilizing isolated mesenteric arteries from rats have provided crucial insights into the functional interactions of YM-358 with other RAS components. In these experimental setups, YM-358 at a concentration of 10⁻⁷ M effectively inhibited the vasoconstriction induced not only by angiotensin II but also by angiotensin I and tetradecapeptide (TDP), a physiologically active renin substrate. nih.gov This broad inhibitory action highlights the comprehensive blockade of the RAS cascade at the receptor level by YM-358. The ability of YM-358 to counteract the effects of angiotensin I and a renin substrate suggests that it can effectively block the final step of the RAS pathway, regardless of the enzymatic processes that lead to the generation of active angiotensin peptides.

In contrast, enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234), did not completely inhibit the vasoconstrictive responses to angiotensin I and TDP in the same experimental model. nih.gov This suggests that while ACE inhibitors can reduce the production of angiotensin II from angiotensin I, they may not fully suppress the actions of the RAS, potentially due to alternative pathways of angiotensin II generation. YM-358's direct and complete antagonism at the AT1 receptor provides a more comprehensive blockade of the physiological effects of the RAS.

The following table summarizes the inhibitory effects of this compound on vasoconstriction induced by various renin-angiotensin system components in isolated rat mesenteric arteries.

| Agonist | YM-358 Concentration | Observation |

| Angiotensin II | 10⁻⁷ M | Inhibition of vasoconstriction nih.gov |

| Angiotensin I | 10⁻⁷ M | Inhibition of vasoconstriction nih.gov |

| Tetradecapeptide (TDP) | 10⁻⁷ M | Inhibition of vasoconstriction nih.gov |

Cellular Response Characterization in In Vitro Systems

The antagonism of the AT1 receptor by this compound elicits a range of cellular responses, primarily observed in vascular smooth muscle cells and cardiomyocytes. A key cellular effect of YM-358 is the inhibition of angiotensin II-induced vasoconstriction. In isolated rabbit aorta, YM-358 produced a parallel rightward shift in the concentration-response curve for angiotensin II, with a pA2 value of 8.82, indicating competitive antagonism. researchgate.net This demonstrates its direct ability to prevent the contractile response of vascular smooth muscle cells to angiotensin II.

Furthermore, YM-358 has been shown to be highly selective for the AT1 receptor, with little to no effect on contractions induced by other vasoconstrictors such as potassium chloride, norepinephrine, serotonin, histamine, prostaglandin F2alpha, or endothelin-1, even at concentrations as high as 10⁻⁵ M. researchgate.net This selectivity underscores that the cellular responses to YM-358 are specifically mediated through the blockade of the AT1 receptor.

In the context of cardiac cells, angiotensin II is a known promoter of cardiomyocyte hypertrophy. Long-term treatment with YM-358 has been demonstrated to reduce cardiac hypertrophy in rats following a myocardial infarction. nih.gov This suggests that at a cellular level, YM-358 can counteract the hypertrophic signaling pathways initiated by angiotensin II in cardiomyocytes. While direct in vitro studies detailing the specific downstream signaling cascades affected by YM-358 in cardiomyocytes are limited in the reviewed literature, the in vivo outcomes strongly suggest an interference with pathways that regulate cell growth and protein synthesis in these cells.

The table below outlines the characterized cellular responses to this compound in in vitro systems.

| Cell Type/Tissue | Stimulus | YM-358 Concentration | Cellular Response |

| Isolated Rabbit Aorta | Angiotensin II | Not specified (pA2 = 8.82) | Inhibition of contraction researchgate.net |

| Isolated Rat Mesenteric Arteries | Angiotensin II, Angiotensin I, TDP | 10⁻⁷ M | Inhibition of vasoconstriction nih.gov |

| Various vascular preparations | Potassium Chloride, Norepinephrine, Serotonin, Histamine, Prostaglandin F2alpha, Endothelin-1 | 10⁻⁵ M | No effect on contraction researchgate.net |

Preclinical Pharmacological Evaluation in Animal Models

In Vitro Efficacy Studies on Vascular Smooth Muscle and Cardiomyocytes

Studies on isolated vascular tissues have demonstrated the direct effects of YM-358 on vascular smooth muscle. In isolated mesenteric arteries from both one-kidney, one-clip (1K1C) and two-kidney, one-clip (2K1C) renal hypertensive rats, YM-358 has been shown to inhibit vasoconstriction. nih.gov Specifically, it effectively counteracted the concentration-dependent vasoconstricting responses induced by angiotensin II, angiotensin I, and a physiologically active renin substrate, tetradecapeptide. nih.gov

Currently, specific in vitro studies detailing the direct efficacy of YM-358 potassium hydrate (B1144303) on isolated cardiomyocytes are not extensively available in publicly accessible research.

In Vivo Studies in Experimental Hypertension Models

The antihypertensive properties of YM-358 have been evaluated in several in vivo experimental models, representing different facets of hypertensive disease.

In conscious normotensive rats, a single oral administration of YM-358 resulted in a lowering of blood pressure. nih.gov However, the hypotensive potency of YM-358 was observed to be less pronounced in normotensive rats compared to hypertensive models. nih.gov Furthermore, the administration of YM-358 to normotensive rats did not lead to any significant changes in heart rate. nih.gov

The efficacy of YM-358 has been investigated in stroke-prone spontaneously hypertensive rats (SHRSP). jst.go.jp Daily oral administration of YM-358 for four weeks to 24-week-old SHRSP produced a dose-dependent reduction in blood pressure. jst.go.jp A significant and consistent decrease in the 24-hour mean and diastolic arterial pressure was observed, which prevented the further progression of hypertension in these animals. jst.go.jp Notably, YM-358 did not affect heart rate or locomotor activity, nor their diurnal variations. jst.go.jp Upon discontinuation of the treatment, blood pressure returned to control levels without any evidence of a rebound increase. jst.go.jp

| Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Daily oral YM-358 (10 or 30 mg/kg) for 4 weeks | Dose-dependent reduction in systolic, mean, and diastolic arterial pressure. No effect on heart rate or locomotor activity. | jst.go.jp |

YM-358 has demonstrated significant antihypertensive effects in models of renal hypertension. nih.govnih.gov In two-kidney, one-clip renal hypertensive rats (2K1C RHR), both YM-358 and the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) produced a long-lasting, dose-dependent hypotensive effect. nih.gov In the one-kidney, one-clip renal hypertensive rat (1K1C RHR) model, YM-358 also produced an antihypertensive effect, whereas enalapril did not show a similar effect at the tested dose. nih.gov Furthermore, repeated administration of YM-358 to 2K1C renal hypertensive rats for 28 days resulted in a stable and long-lasting antihypertensive effect without impacting circadian blood pressure and heart rate rhythms. nih.gov

| Model | Compound | Effect on Blood Pressure | Reference |

|---|---|---|---|

| Two-Kidney, One-Clip Renal Hypertensive Rats (2K1C RHR) | YM-358 | Long-lasting, dose-dependent hypotensive effect | nih.gov |

| Two-Kidney, One-Clip Renal Hypertensive Rats (2K1C RHR) | Enalapril | Long-lasting, dose-dependent hypotensive effect | nih.gov |

| One-Kidney, One-Clip Renal Hypertensive Rats (1K1C RHR) | YM-358 | Antihypertensive effect observed | nih.gov |

| One-Kidney, One-Clip Renal Hypertensive Rats (1K1C RHR) | Enalapril | No significant effect at the tested dose | nih.gov |

Structure Activity Relationship Sar Studies of Ym 358 Potassium Hydrate and Its Analogues

Identification of Key Pharmacophoric Elements for AT1 Receptor Affinity

The journey to understand the potency of YM-358, chemically known as 2,7-diethyl-5-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5H-pyrazolo[1,5-b] researchgate.netbenthamscience.comnih.govtriazole potassium salt monohydrate, begins with the identification of its essential pharmacophoric elements. These are the specific molecular features and their spatial arrangement that are crucial for binding to the AT1 receptor.

At the heart of YM-358's activity lies the pyrazolo[1,5-b] researchgate.netbenthamscience.comnih.govtriazole scaffold, a heterocyclic ring system that serves as the molecular backbone. Attached to this core are several key substituents that play pivotal roles in receptor recognition and binding. The biphenyl (B1667301) tetrazole moiety is a well-established pharmacophore in many angiotensin II receptor antagonists. The acidic tetrazole ring is believed to mimic the C-terminal carboxylate of angiotensin II, the natural ligand for the AT1 receptor, allowing for a critical ionic interaction with a positively charged residue within the receptor's binding pocket.

The biphenyl group acts as a rigid spacer, optimally positioning the acidic tetrazole group for this interaction. The specific linkage of this moiety to the N-5 position of the pyrazolo[1,5-b] researchgate.netbenthamscience.comnih.govtriazole core has been shown to be a preferred arrangement for high affinity. Furthermore, the alkyl substituents on the pyrazolo[1,5-b] researchgate.netbenthamscience.comnih.govtriazole ring system are not mere decorations; they are crucial for enhancing the compound's potency.

Impact of Structural Modifications on Antagonist Potency

Systematic structural modifications of the YM-358 scaffold have provided invaluable insights into the SAR of this class of compounds. Research has demonstrated that the nature and position of the alkyl groups on the pyrazolo[1,5-b] researchgate.netbenthamscience.comnih.govtriazole core significantly influence the antagonist potency.

Initial studies focused on varying the alkyl substituents at the C-2 and C-7 positions. It was discovered that the presence of ethyl groups at both these positions resulted in the optimal compound, YM-358 (also referred to as 5n in some literature), which exhibited a pA2 value of 8.774 in rabbit aorta. The pA2 value is a measure of the antagonist's potency, with higher values indicating greater affinity for the receptor. This suggests that the size and lipophilicity of these alkyl groups are finely tuned for optimal interaction with a hydrophobic pocket within the AT1 receptor.

Further modifications explored the introduction of functional groups at other positions of the heterocyclic core. For instance, replacing the hydrogen atom at the C-6 position with C-linked oxygen functional groups led to an increase in in vitro activity. However, this modification also resulted in poor oral potency. To address this, a prodrug approach was successfully employed, where the carboxylic acid function was converted into a double ester. This modification improved oral activity, highlighting the delicate balance between receptor affinity and pharmacokinetic properties that must be considered in drug design.

The following interactive table summarizes the impact of some of these structural modifications on the antagonist potency:

| Compound | R2 | R7 | pA2 |

| 5a | Me | Me | 7.82 |

| 5b | Et | Me | 8.24 |

| 5c | n-Pr | Me | 8.13 |

| 5d | Me | Et | 8.36 |

| YM-358 (5n) | Et | Et | 8.77 |

| 5f | n-Pr | Et | 8.64 |

| 5g | Me | n-Pr | 8.35 |

| 5h | Et | n-Pr | 8.65 |

| 5i | n-Pr | n-Pr | 8.51 |

Computational Chemistry and Molecular Modeling Approaches to SAR

To gain a deeper, three-dimensional understanding of the interactions between YM-358 and the AT1 receptor, researchers have turned to the powerful tools of computational chemistry and molecular modeling. Although specific docking studies for YM-358 are not extensively published, the general principles derived from modeling other AT1 receptor antagonists can be applied to understand its binding mode.

Homology modeling has been a key technique used to construct a three-dimensional model of the AT1 receptor, as obtaining a crystal structure of this membrane-bound protein has been challenging. These models have been instrumental in visualizing the binding pocket and identifying key amino acid residues that interact with antagonists.

Molecular docking simulations can then be used to predict the binding orientation of YM-358 and its analogues within this modeled receptor pocket. These studies can help to explain the observed SAR data at a molecular level. For instance, they can illustrate how the ethyl groups at the C-2 and C-7 positions of YM-358 fit snugly into hydrophobic sub-pockets, thereby increasing binding affinity. Furthermore, these models can visualize the crucial ionic interaction between the tetrazole group and a positively charged residue, such as a lysine (B10760008) or arginine, in the receptor.

Pharmacophore modeling is another valuable computational approach. By analyzing the structures of a series of active compounds, a pharmacophore model can be generated that defines the essential 3D arrangement of chemical features required for activity. This model can then be used to virtually screen large compound libraries to identify new potential AT1 receptor antagonists or to guide the design of novel analogues with improved properties.

Rational Design Strategies for Enhanced Selectivity and Efficacy

The development of YM-358 was not a matter of chance but rather the result of a rational design strategy aimed at creating a potent, selective, and orally active AT1 receptor antagonist. The initial design was likely based on the known pharmacophoric elements of earlier non-peptide antagonists.

A key strategy in the optimization of this class of compounds has been the exploration of the chemical space around the pyrazolo[1,5-b] researchgate.netbenthamscience.comnih.govtriazole scaffold. By systematically varying the substituents at different positions, researchers were able to fine-tune the compound's properties. The discovery that diethyl substitution at the C-2 and C-7 positions was optimal for potency is a prime example of this iterative design and synthesis process.

Another important aspect of the rational design of YM-358 was ensuring its selectivity for the AT1 receptor over the AT2 receptor. While both receptors bind angiotensin II, they often mediate opposing physiological effects. High selectivity for the AT1 receptor is therefore a crucial attribute for a therapeutic agent. This selectivity is achieved by exploiting the subtle differences in the amino acid composition and shape of the binding pockets of the two receptor subtypes. The specific structure of YM-358 is tailored to fit optimally into the AT1 receptor binding site, leading to its high selectivity.

Furthermore, the challenge of poor oral bioavailability, as seen with some of the more polar analogues, was rationally addressed through the application of prodrug strategies. This demonstrates a sophisticated approach to drug design that considers not only the interaction with the target but also the pharmacokinetic properties of the molecule.

Derivatization for Chemical Probe Development and Mechanistic Elucidation

While YM-358 itself is a powerful therapeutic candidate, its scaffold can also be derivatized to create chemical probes. These are valuable research tools that can be used to further elucidate the mechanism of action of AT1 receptor antagonists and to study the receptor itself.

For example, a fluorescently labeled version of a YM-358 analogue could be synthesized. This would allow researchers to visualize the location and movement of the antagonist in living cells and tissues using techniques such as fluorescence microscopy. This could provide insights into receptor trafficking and internalization upon antagonist binding.

Another approach is to create a biotinylated derivative. Biotin is a small molecule that binds with extremely high affinity to avidin (B1170675) and streptavidin proteins. A biotinylated probe could be used in pull-down assays to isolate the AT1 receptor and its associated proteins from cell lysates. This would enable the identification of novel protein-protein interactions that may be involved in AT1 receptor signaling.

Advanced Research Methodologies and Translational Approaches Preclinical Focus

Omics Technologies for Identifying Biological Perturbations

To understand the systemic effects of a new chemical entity, researchers often turn to "omics" technologies. These methods provide a broad, unbiased view of the molecular changes occurring within a biological system in response to the compound.

Proteomics: This involves the large-scale study of proteins. Advanced mass spectrometry-based techniques would be used to quantify changes in the abundance of thousands of proteins in cells or tissues treated with the compound versus a control. This can reveal which cellular pathways are being modulated.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the metabolome, scientists can gain insights into how a compound alters cellular metabolism. For instance, studies on dietary potassium have identified metabolomic markers that may help in understanding its effect on disease development. nih.gov Research has also characterized the metabolomic signatures of high-sodium and low-potassium diets, linking them to cardiometabolic risk. nih.gov

| Technology | Application in Preclinical Research | Potential Insights |

| Proteomics | Quantify global protein expression changes in response to the compound. | Identification of direct protein targets and off-target effects. Elucidation of affected signaling pathways. |

| Metabolomics | Profile changes in endogenous metabolites following compound treatment. | Understanding of the compound's impact on cellular energy, lipid, and amino acid metabolism. |

| Transcriptomics | Analyze changes in gene expression (RNA levels) to understand the compound's influence on the genome. | Identification of genes whose expression is up- or down-regulated, providing clues to the mechanism of action. |

Advanced Imaging Techniques for Receptor Occupancy and In Vivo Target Engagement in Animal Models

Confirming that a drug candidate interacts with its intended target in a living organism is a critical step. Advanced imaging techniques allow for the non-invasive visualization and quantification of this engagement.

Positron Emission Tomography (PET): This technique uses a radiolabeled version of the compound or a competing ligand to visualize and measure the extent to which the compound binds to its target receptor in the brain or other organs of a living animal.

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to visualize drug-receptor interactions and can provide valuable data on target occupancy.

Magnetic Resonance Imaging (MRI): Functional MRI (fMRI) can be used to observe changes in blood flow and neural activity in response to a compound that targets the central nervous system, providing indirect evidence of target engagement.

Genetic Knockout/Knockdown Models for Validating Target Specificity

To confirm that the observed effects of a compound are indeed due to its interaction with a specific target, researchers utilize genetically modified animal models.

Knockout Models: In these models, the gene encoding the target protein is permanently deleted. If the compound no longer produces its effect in these animals, it provides strong evidence that the deleted protein is the primary target.

Knockdown Models: These models use techniques like RNA interference (RNAi) or antisense oligonucleotides to temporarily reduce the expression of the target protein. This approach is useful for studying essential genes that would be lethal if knocked out completely.

| Model Type | Description | Purpose in Target Validation |

| Constitutive Knockout | The target gene is deleted from all cells of the organism from conception. | To determine the role of the target in the compound's overall efficacy and to identify potential side effects due to the absence of the target. |

| Conditional Knockout | The target gene is deleted only in specific cell types or at a specific time. | To dissect the tissue-specific roles of the target and to avoid developmental issues that might arise from a constitutive knockout. |

| Knockdown (e.g., shRNA) | The expression of the target gene is reduced, but not completely eliminated. | To study the effects of partial target inhibition and to validate targets that may be essential for survival. |

Development of Novel In Vitro and In Vivo Preclinical Assay Systems

To comprehensively characterize a new compound, a suite of specialized assays is developed to measure its activity and effects.

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, such as in test tubes or cell cultures.

Target-based assays: These assays directly measure the interaction of the compound with its purified target protein (e.g., enzyme inhibition assays, receptor binding assays).

Cell-based assays: These assays use living cells to assess the compound's effect on cellular functions (e.g., cell viability assays, reporter gene assays, second messenger assays).

In Vivo Assays: These are experiments conducted in living organisms, typically animal models of human diseases.

Pharmacokinetic (PK) studies: These studies determine how the compound is absorbed, distributed, metabolized, and excreted by the body.

Pharmacodynamic (PD) studies: These studies measure the physiological and biochemical effects of the compound on the body and help to establish a dose-response relationship.

Efficacy studies: These studies evaluate the therapeutic effectiveness of the compound in animal models of specific diseases.

The development and application of these advanced preclinical methodologies are essential for building a comprehensive understanding of a novel compound's biological activity and for making informed decisions about its potential for further clinical development.

Future Research Directions and Unexplored Potential of Ym 358 Potassium Hydrate

Investigation of Novel Receptor Subtypes or Off-Target Interactions at a Molecular Level

While YM-358 is characterized by its high selectivity for the AT1 receptor, a deeper investigation into its molecular interactions remains a critical area for future research. The broader class of ARBs is known for effects that may extend beyond simple AT1 receptor blockade, and exploring these for YM-358 could reveal novel therapeutic mechanisms. nih.govmdpi.com

Future studies should focus on:

Comprehensive Receptor Profiling: Beyond the primary AT1 and the much lower affinity AT2 receptors, the interaction of YM-358 with other G-protein coupled receptors (GPCRs) or even unrelated receptor families should be systematically investigated. Some ARBs have been shown to interact with targets like the C-C chemokine receptor type 2b or peroxisome proliferator-activated receptor-gamma (PPARγ), although often at high concentrations. nih.gov A thorough screening would clarify the specificity of YM-358 and identify any potential for drug repurposing.

Elucidation of Off-Target Effects: Molecular effects of ARBs, such as influencing adiponectin levels or displaying inverse agonism, have been reported. nih.gov Research into whether YM-358 exhibits similar properties could provide a more nuanced understanding of its pharmacological profile. Inverse agonism, the ability to inhibit a receptor's constitutive activity, is a particularly interesting property that could have clinical relevance. nih.gov

Bifunctional Molecule Design: The knowledge gained from studying off-target interactions could inform the rational design of new molecules based on the YM-358 scaffold. The development of bifunctional molecules that block AT1 receptors while simultaneously targeting other pathological pathways is a promising direction for creating next-generation therapeutics. researchgate.net

Exploration in Other Preclinical Disease Models Beyond Cardiovascular Applications (e.g., Fibrosis, Inflammation)

The role of the RAS, and specifically Angiotensin II acting via the AT1 receptor, is increasingly recognized as a key driver in the pathogenesis of fibrotic and inflammatory diseases. mdpi.com This provides a strong rationale for investigating YM-358 potassium hydrate (B1144303) in a range of non-cardiovascular preclinical models.

Fibrosis: Angiotensin II is a potent profibrotic agent, stimulating fibroblast proliferation and collagen synthesis. nih.govfrontiersin.org Blockade of the AT1 receptor has been shown to attenuate fibrosis in various organs. atsjournals.org Preclinical studies have demonstrated that ARBs can inhibit the activation of hepatic stellate cells in liver fibrosis, reduce collagen deposition in kidney disease, and ameliorate lung fibrosis in animal models. nih.govfrontiersin.orgresearchgate.net A recent study in a mouse model of NASH-driven hepatocellular carcinoma showed that the ARB losartan (B1675146) reduced liver and peritumoral fibrosis. nih.gov Therefore, a key future direction is to test the anti-fibrotic efficacy of YM-358 in established preclinical models.

| Potential Preclinical Fibrosis Models for YM-358 |

| Liver Fibrosis (e.g., Carbon tetrachloride-induced, Bile duct ligation, NASH models) |

| Renal Fibrosis (e.g., Unilateral ureteral obstruction, Diabetic nephropathy models) |

| Pulmonary Fibrosis (e.g., Bleomycin-induced lung injury) |

| Cardiac Fibrosis (e.g., Pressure overload-induced, Myocardial infarction models) |

Inflammation: The AT1 receptor is deeply implicated in inflammatory processes. nih.gov Its activation can lead to the production of pro-inflammatory cytokines and reactive oxygen species, often through transcription factors like NF-κB. mdpi.comnih.gov ARBs have demonstrated significant anti-inflammatory effects in various models, including those of neuroinflammation and autoimmune diseases of the central nervous system. nih.govpnas.orgresearchgate.net By blocking the AT1 receptor, ARBs can reduce the infiltration of inflammatory cells and the expression of inflammatory mediators. pnas.org Investigating YM-358 in models of chronic inflammation, autoimmune disorders, or neuroinflammatory conditions could uncover significant new therapeutic applications.

Synergistic Effects with Other Research Compounds in Preclinical Combinatorial Studies

Combination therapy is a cornerstone of managing complex diseases like hypertension, and this principle can be extended to the new therapeutic areas being explored for AT1 receptor antagonists. nih.govnih.gov Future preclinical research should investigate the potential synergistic effects of YM-358 potassium hydrate when combined with other research compounds.

The rationale for such studies is compelling. Combining an AT1 receptor blocker with another agent can lead to enhanced efficacy through complementary mechanisms of action. nih.gov For instance, in hypertension, the combination of an ARB with a diuretic like hydrochlorothiazide is a common and effective strategy. nih.gov Similarly, combining ARBs with ACE inhibitors has been explored to achieve a more complete blockade of the RAS. researchgate.netcmaj.ca

For the newer, exploratory indications, this approach holds even greater promise. For example, in a preclinical model of fibrosis, YM-358 could be combined with a direct anti-fibrotic agent. In an inflammation model, it could be co-administered with a specific anti-inflammatory drug. These studies would aim to determine if the combination leads to an additive or synergistic effect, potentially allowing for lower doses of each compound and an improved safety profile.

Development of Advanced Methodologies for Studying AT1 Receptor Antagonism

A precise understanding of how this compound interacts with the AT1 receptor at a molecular level is crucial for its further development and for designing related compounds. Leveraging advanced analytical and computational methodologies can provide unparalleled insights into its mechanism of action.

Computational Modeling and Simulation:

Molecular Docking and Dynamics: These techniques can predict the precise binding mode of YM-358 within the AT1 receptor's binding pocket. nih.govunits.itnih.gov Molecular dynamics simulations, in particular, can reveal the stability of the ligand-receptor complex over time in a realistic membrane environment, providing insights that static models cannot. frontiersin.orgbiointerfaceresearch.com Such studies can help identify key amino acid residues involved in the interaction. nih.govresearchgate.net

3D-QSAR (Quantitative Structure-Activity Relationship): By building a computational model based on a series of related compounds, 3D-QSAR can correlate the chemical structures with their biological activity. acs.orgresearchgate.net This can help predict the activity of new, unsynthesized analogs of YM-358.

Advanced Biophysical and Experimental Techniques:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free techniques provide quantitative data on the binding kinetics (on- and off-rates) and thermodynamics of the YM-358-receptor interaction. iaanalysis.com

Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to directly measure ligand-induced conformational changes in the AT1 receptor in real-time and in living cells. nih.gov This allows for a direct measurement of ligand efficacy at the receptor level, independent of downstream signaling events. nih.gov

In-Cell NMR: This technique can provide structural information about the ligand-receptor complex within a cellular environment, offering a more physiologically relevant picture of the interaction. mdpi.com

Theoretical Implications for Drug Discovery and Development of Related Chemical Entities

The study of this compound, informed by the decades of research on sartans, has significant theoretical implications for future drug discovery. The sartan drug class is a classic example of successful rational drug design, and lessons learned from YM-358 can continue this progress. wikipedia.orgresearchgate.net

Future drug discovery efforts can be guided by:

Structure-Activity Relationship (SAR) Analysis: A detailed understanding of the SAR of YM-358 and related analogs can pinpoint the specific chemical moieties responsible for its affinity, selectivity, and unique pharmacological properties. This knowledge is fundamental for designing new chemical entities with improved characteristics. nih.gov

Scaffold Hopping and Diversification: The chemical scaffold of YM-358 can serve as a starting point for creating diverse chemical libraries. By making strategic modifications—such as replacing the imidazole ring or altering the biphenyl (B1667301) tetrazole moiety—novel compounds with potentially different pharmacological profiles can be developed. biointerfaceresearch.commdpi.com

Development of "Next-Generation" Antagonists: Research could focus on designing derivatives of YM-358 that possess additional beneficial properties, a concept already explored with other ARBs that also have PPARγ agonistic effects. researchgate.net The development of novel structures, such as the recently proposed "bisartans" with two biphenyl tetrazole moieties, suggests that there is still significant room for innovation in this chemical space to achieve higher binding affinity or novel mechanisms of action. vu.edu.aunih.govnih.gov

Ultimately, a comprehensive characterization of this compound will not only define its own therapeutic potential but will also contribute valuable knowledge to the broader field of AT1 receptor pharmacology, paving the way for the discovery of safer and more effective medicines for a wide range of diseases.

Q & A

Basic Research Questions

Q. How can YM-358 potassium hydrate be reliably identified in a mixture of structurally similar compounds?

- Methodological Answer : Utilize analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (455.587 g/mol) and purity . Solubility tests in polar (e.g., water) and non-polar solvents (e.g., petroleum ether) can differentiate it from insoluble salts like BaSO₄ . Spectroscopic methods (e.g., NMR, FTIR) should validate functional groups, particularly the C₂₂H₂₄KN₈O structure .

Q. What are the recommended protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : While synthesis details are proprietary, standard angiotensin receptor antagonist synthesis involves coupling potassium-containing intermediates with aromatic heterocycles under anhydrous conditions. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via recrystallization from ethanol-water mixtures. Ensure inert atmospheres to prevent hydrolysis of sensitive functional groups .

Q. How does this compound maintain stability under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines. Store lyophilized powder at -20°C in desiccated environments to prevent hydrate dissociation . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can assess degradation products via HPLC. For aqueous solutions, use buffered systems (pH 6–8) and avoid light exposure to minimize photodegradation .

Advanced Research Questions

Q. What experimental designs are optimal for studying YM-358’s antagonistic mechanism on angiotensin I receptors?

- Methodological Answer : Employ radioligand binding assays (e.g., using ³H-labeled angiotensin I) to measure receptor affinity (Kd) and inhibition constants (Ki) in vitro . For in vivo models, use hypertensive rats with dose-response studies (oral administration, 1–10 mg/kg). Pair with control groups receiving competitive antagonists (e.g., losartan) to contextualize efficacy .

Q. How should researchers address contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify variables such as bioavailability differences (e.g., fed vs. fasted states). Replicate conflicting experiments under standardized conditions (e.g., fixed pH, temperature). Use meta-analysis tools to quantify heterogeneity and adjust for confounding factors like species-specific metabolism .

Q. What comparative methodologies validate YM-358’s selectivity over other angiotensin receptor antagonists?

- Methodological Answer : Perform competitive binding assays against AT₁ and AT₂ receptor subtypes. Cross-test with structurally related compounds (e.g., valsartan, irbesartan) using surface plasmon resonance (SPR) to quantify binding kinetics. In silico docking studies (e.g., AutoDock Vina) can predict binding site interactions and selectivity .

Q. How can researchers optimize dosing regimens for YM-358 in longitudinal animal studies?

- Methodological Answer : Calculate dose equivalents based on body surface area (BSA) scaling from preclinical models to humans. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to estimate elimination half-life and steady-state concentrations. Validate via repeated blood sampling and LC-MS/MS analysis .

Q. What analytical validation criteria ensure reproducibility in quantifying this compound in biological matrices?

- Methodological Answer : Follow FDA bioanalytical guidelines:

- Specificity : Confirm no interference from plasma proteins or metabolites via blank matrix tests.

- Accuracy/Precision : Spike known concentrations into serum (e.g., 1–100 ng/mL) and measure recovery (target: 85–115%).

- Linearity : Establish calibration curves (R² > 0.99) across the expected concentration range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.